![molecular formula C19H14N4O4 B6078706 5-[(4-nitrophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6078706.png)
5-[(4-nitrophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole
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Overview
Description
5-[(4-nitrophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that features a combination of nitrophenoxy, pyrrole, and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-nitrophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Introduction of the pyrrole moiety: Pyrrole can be introduced through various methods, including the reaction of amines with 2,5-dimethoxytetrahydrofuran in the presence of a catalyst such as bismuth nitrate pentahydrate.
Attachment of the nitrophenoxy group: This step involves the reaction of a nitrophenol derivative with a suitable alkylating agent to form the nitrophenoxy moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-[(4-nitrophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenoxy moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(4-nitrophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as an anticancer, antibacterial, or antifungal agent due to the presence of bioactive moieties such as pyrrole and oxadiazole.
Materials Science: It can be used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 5-[(4-nitrophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole depends on its specific application:
Medicinal Chemistry: The compound may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Materials Science: The compound’s unique electronic and structural properties can influence the behavior of materials, such as enhancing conductivity or stability.
Comparison with Similar Compounds
Similar Compounds
Pyrrole Derivatives: Compounds such as 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid and 4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid.
Oxadiazole Derivatives: Various 1,2,4-oxadiazole derivatives with different substituents.
Uniqueness
5-[(4-nitrophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-[(4-nitrophenoxy)methyl]-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4/c24-23(25)16-7-9-17(10-8-16)26-13-18-20-19(21-27-18)14-3-5-15(6-4-14)22-11-1-2-12-22/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQENDYNGQYLRCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)COC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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